Motion Sickness Prophylaxis: Proroxan Exhibits Comparable Overall Efficacy to Dimenhydrinate but Targets Statokinetic (Somatic) Symptoms, Not Vegetative Ones
In a human study comparing proroxan (pyrroxan) to dimenhydrinate under maximal and submaximal statokinetic load, the two drugs exhibited approximately equal anti-seasick action [1]. However, proroxan primarily decreased statokinetic (somatic) manifestations (dizziness, defensive movements, nystagmus), whereas dimenhydrinate mostly abolished vegetative manifestations (hyperhydrosis, nausea, vomiting, fever sensation) [1]. Proroxan was somewhat more effective in increasing vestibular stability in subjects with inherently high and medium stability, while dimenhydrinate was also effective in those with low resistance to seasickness [1].
| Evidence Dimension | Anti-seasick efficacy and symptom profile |
|---|---|
| Target Compound Data | Comparable overall efficacy; primarily reduces statokinetic (somatic) symptoms |
| Comparator Or Baseline | Dimenhydrinate; primarily reduces vegetative symptoms |
| Quantified Difference | Differential symptom targeting (somatic vs. vegetative) despite equivalent overall anti-seasick action |
| Conditions | Human subjects under maximal and submaximal statokinetic load |
Why This Matters
This differentiated symptom targeting allows for rational selection based on the patient's predominant motion sickness phenotype, avoiding off-target sedative effects typical of antihistamines [1].
- [1] Shabanov PD, Anokhin AG. [Evaluation of anti-seasick properties of pyrroxan and dimenhydrinate under conditions of maximal and submaximal statokinetic load in humans]. Eksp Klin Farmakol. 2005 May-Jun;68(3):50-5. PMID: 16047682. View Source
